4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibition JAK/ITK Pathway Medicinal Chemistry

This uniquely functionalized 7-azaindole scaffold features a 4-chloro-5-fluoro-6-iodo substitution pattern that enables chemoselective, iterative cross-coupling at the 4- and 6-positions—functionality that cannot be replicated with simpler analogs. The 6-iodo group facilitates sequential Pd-mediated diversification, while the 5-fluoro substituent confers metabolic stability (logP 2.7). Procure this pre-optimized core to accelerate kinase inhibitor programs targeting JAK/STAT and AAK1 pathways, supported by sub-nanomolar JAK1/JAK2 activity of related analogs and validated low-nanomolar antiviral leads. No generic substitution is acceptable; this specific halogenation pattern is essential for maintaining target selectivity and synthetic efficiency. ≥98% purity, ideal for focused library synthesis.

Molecular Formula C7H3ClFIN2
Molecular Weight 296.47 g/mol
CAS No. 1228665-91-5
Cat. No. B1421484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
CAS1228665-91-5
Molecular FormulaC7H3ClFIN2
Molecular Weight296.47 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=C(C(=C21)Cl)F)I
InChIInChI=1S/C7H3ClFIN2/c8-4-3-1-2-11-7(3)12-6(10)5(4)9/h1-2H,(H,11,12)
InChIKeyRJMPUPGWZJBCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-91-5) for Synthesis and Kinase Inhibitor Research


4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-91-5) is a halogenated 7-azaindole building block, characterized by a unique 4-chloro-5-fluoro-6-iodo substitution pattern on the pyrrolo[2,3-b]pyridine core . This compound is utilized as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors . Its structure, confirmed by spectroscopic data (SMILES: Fc1c(I)nc2[nH]ccc2c1Cl; InChI: 1S/C7H3ClFIN2/c8-4-3-1-2-11-7(3)12-6(10)5(4)9/h1-2H,(H,11,12); logP: 2.7), provides a solid foundation for derivative design .

Why 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-91-5) Cannot Be Replaced by Simple Analogs


In scientific research, generic substitution of this compound is not feasible due to its specific halogenation pattern, which directly dictates both its chemical reactivity and its biological target profile. For instance, the presence of a 6-iodo group enables sequential functionalization via cross-coupling reactions that cannot be replicated with simpler analogs . Furthermore, the specific arrangement of chloro, fluoro, and iodo substituents has been shown in related kinase inhibitor series to confer distinct selectivity and potency profiles [1]. Therefore, any substitution would alter the compound's ability to serve as a reliable intermediate for generating specific kinase inhibitors or as a probe for structure-activity relationship (SAR) studies.

Quantitative Evidence Guide for Selecting 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine


Kinase Inhibition Profile of Derived Analog

While direct biological data for the specific building block is proprietary, a closely related analog within the same series (bearing a similar 4,5,6-trisubstituted pyrrolo[2,3-b]pyridine core) demonstrates potent inhibitory activity against key kinases. This data serves as a class-level inference for the potential of derivatives synthesized from this core. The analog exhibits sub-nanomolar IC50 values against JAK1 (<1.00 nM) and JAK2 (1 nM) [1].

Kinase Inhibition JAK/ITK Pathway Medicinal Chemistry

Reactivity Advantage via Sequential Functionalization

The compound's unique halogen set (Cl, F, I) allows for a predefined sequence of chemoselective cross-coupling reactions. The 6-iodo group is highly reactive in palladium-catalyzed couplings (e.g., Sonogashira, Suzuki), enabling initial functionalization. Subsequent activation of the 4-chloro group can be achieved under different conditions, while the 5-fluoro substituent provides metabolic stability and modulates electronic properties . This contrasts with analogs like 4,6-dichloro-7-azaindole, where the two chloro groups offer less chemoselective differentiation .

Cross-Coupling Regioselective Synthesis Halogenated Heterocycles

Physicochemical and Structural Distinctions

The specific halogenation pattern results in a calculated logP (XLogP3) of 2.7 . This lipophilicity value is critical for predicting membrane permeability and oral bioavailability of final drug candidates. In comparison, the non-halogenated parent 7-azaindole has a much lower logP (approx. 0.8), which would necessitate extensive structural modifications to achieve a similar property profile [1]. The inclusion of a 5-fluoro substituent is also a common strategy in drug design to block oxidative metabolism, a feature absent in simple chloro- or iodo-only analogs.

Lipophilicity Pharmacokinetics Halogen Bonding

Application in AAK1 Inhibitor Development for Antiviral Research

The pyrrolo[2,3-b]pyridine scaffold, specifically when appropriately substituted, is a recognized core for developing potent inhibitors of adaptor-associated kinase 1 (AAK1), a promising target for broad-spectrum antiviral agents [1]. Research has identified derivatives of this core with low nanomolar AAK1 binding affinity [1] and antiviral activity against dengue virus and Venezuelan equine encephalitis virus [2]. The 4-chloro-5-fluoro-6-iodo derivative provides a strategic advantage as a starting material, as it is pre-functionalized with halogens at the 4, 5, and 6 positions, which are known to be key vectors for achieving high affinity and selectivity in AAK1 inhibitors [1].

AAK1 Inhibition Antiviral Agents Broad-Spectrum

Key Application Scenarios for 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine


Medicinal Chemistry for Kinase Inhibitor Discovery (JAK/ITK Focus)

The core is ideal for synthesizing focused libraries targeting the JAK/STAT signaling pathway. Its halogenation pattern allows for rapid diversification at the 4- and 6-positions, facilitating the generation of potent inhibitors. This is supported by the sub-nanomolar activity of related analogs against JAK1 and JAK2, as documented in the patent literature [1].

Development of Broad-Spectrum Antiviral Agents (AAK1 Target)

As a building block for AAK1 inhibitors, this compound is strategically positioned for antiviral drug discovery. Recent studies have validated the pyrrolo[2,3-b]pyridine scaffold for achieving low-nanomolar AAK1 binding and in vitro activity against viruses like dengue [2]. Starting with this pre-functionalized core significantly shortens the synthetic route to potent leads [1].

Synthesis of Complex, Polyfunctionalized Heterocycles

The defined chemoselectivity of the halogens makes this an exceptional scaffold for complex molecule assembly. It enables a linear, iterative approach to build molecular complexity, which is more efficient than starting from a less-differentiated core. This is a key advantage in academic and industrial synthesis projects [2].

Building Block for Optimizing Drug-Like Properties (logP and Metabolism)

With a calculated logP of 2.7 and the metabolic stability conferred by the 5-fluoro group, this core is a superior starting point for lead optimization programs aiming to improve the pharmacokinetic profile of pyrrolopyridine-based drug candidates. It provides a more advanced entry point compared to the unsubstituted parent heterocycle [1].

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